

Physical and chemical properties of Co(acac)3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt(III) acetylacetone

Cat. No.: B7798293

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Tris(acetylacetone)cobalt(III)

Introduction

Tris(acetylacetone)cobalt(III), systematically named Tris[(Z)-4-oxopent-2-en-2-olato- κ 2O,O']cobalt(III) and commonly abbreviated as Co(acac)3, is a coordination complex of significant interest in research and industry.^[1] This organometallic compound is characterized by a central cobalt atom in the +3 oxidation state coordinated by three acetylacetone (acac) ligands.^{[2][3]} Its stability, solubility in organic solvents, and unique electronic properties make it a versatile precursor and catalyst in various fields, including organic synthesis, materials science, and nanotechnology.^{[1][3][4]} For drug development professionals, cobalt complexes are increasingly studied for their potential as anticancer agents and for their interactions with biological macromolecules like DNA and proteins.^[5]

This guide provides a comprehensive overview of the core physical and chemical properties of Co(acac)3, detailed experimental protocols for its characterization, and a summary of its applications relevant to scientific and pharmaceutical research.

Physical Properties

Co(acac)3 is a dark green, crystalline solid that is stable under normal conditions but may decompose upon exposure to heat, light, or moisture.^{[1][3][6][7]} It is a diamagnetic compound, a property that arises from its low-spin d6 electron configuration in an octahedral field.^{[1][8][9]}

Quantitative Physical Data

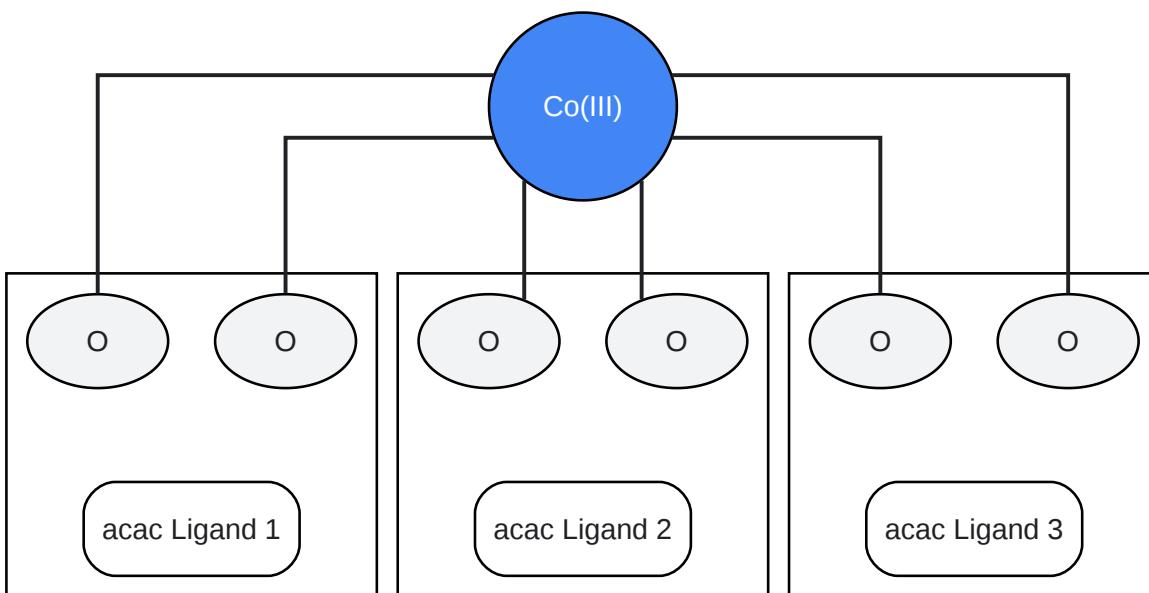
A summary of the key physical properties of Co(acac)₃ is presented below.

Property	Value	References
Molecular Formula	C ₁₅ H ₂₁ CoO ₆	[1][2][10]
Molecular Weight	356.26 g/mol	[1][2][4][10]
Appearance	Dark green to black crystalline powder	[2][4][6]
Melting Point	209 - 216 °C (decomposes)	[2][4][6][11]
Density	1.43 g/cm ³	[7][12]
Bulk Density	830 kg/m ³	[7][11]
Enthalpy of Fusion (Δ _{fus} H)	93.9 kJ/mol	[13]

Solubility Profile

Co(acac)₃ is notable for its solubility in a range of organic solvents and its insolubility in water.

[1][2][7] This property is crucial for its use in non-aqueous catalytic systems and for solution-based characterization techniques.[14]


Solvent	Solubility	References
Water	Insoluble	[1] [2] [7] [12]
Benzene	Soluble	[2]
Toluene	Soluble	[2]
Methanol	Soluble	[7] [12]
Halogenated Solvents	Soluble	[7] [12]
Acetone	Slightly Soluble	[7] [12]
Heptane	Insoluble	[2]
Ethanol	Insoluble	[2]

Chemical Properties and Structure

The chemical behavior of $\text{Co}(\text{acac})_3$ is dictated by its stable Co(III) center and the aromatic-like character of the chelate rings formed by the acetylacetonate ligands.

Molecular Structure and Bonding

The structure of $\text{Co}(\text{acac})_3$ has been confirmed by X-ray crystallography to be octahedral.[\[1\]](#) The three bidentate acetylacetonate ligands bind to the central cobalt ion through their two oxygen atoms, forming a stable six-membered chelate ring.[\[9\]](#) This arrangement results in a chiral complex with D_3 symmetry, which can be resolved into its individual enantiomers.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified 2D representation of the octahedral coordination of Co(III) by three bidentate acac ligands.

Reactivity and Stability

Co(acac)₃ is a kinetically inert complex, characteristic of low-spin d₆ metal centers.[15] However, the chelate rings possess aromatic character and are susceptible to electrophilic substitution.[1][9] For example, the central methine proton on the acac ring can be replaced by electrophiles like the nitronium ion (NO₂⁺).[1][9]

Thermogravimetric analysis (TGA) shows that Co(acac)₃ undergoes thermal decomposition.[16] In an inert atmosphere, a major weight loss of 35% occurs with a maximum rate at 215 °C, followed by another 22% weight loss peaking at 235 °C.[16] In the absence of oxygen between 100-130 °C, Co(acac)₃ can be reduced to Co(acac)₂.[17]

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of Co(acac)₃.

Technique	Observation	Wavelength/Wavenumber	Reference
UV-Vis	d-d transitions, Ligand-to-Metal Charge Transfer (LMCT)	~590 nm, ~400 nm	[18][19]
FT-IR	C=O and C=C stretching vibrations of the acac ligand	~1591 cm ⁻¹ , ~1520 cm ⁻¹	
¹ H-NMR	Sharp resonances due to diamagnetic nature	-	[8]

The UV-Vis spectrum exhibits a broad band around 2.1 eV (~590 nm) corresponding to d-orbital transitions and a steep rise beginning at 2.4 eV (~516 nm) associated with the Ligand-to-Metal Charge Transfer (LMCT) manifold.[18]

Experimental Protocols

Synthesis of Co(acac)₃

A common method for preparing Co(acac)₃ involves the oxidation of a cobalt(II) salt in the presence of acetylacetone.[1][9]

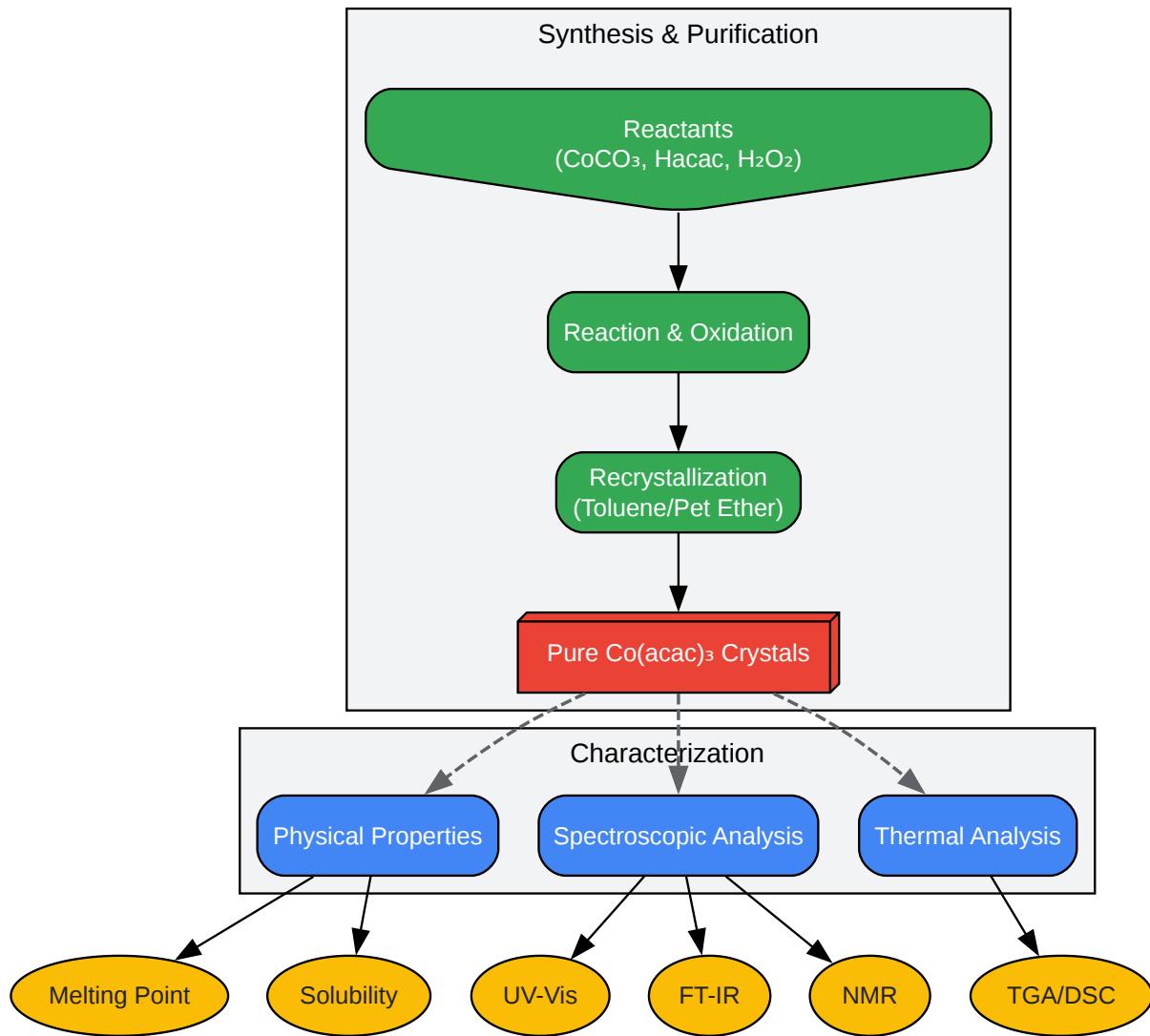
- Reactants: Cobalt(II) carbonate (CoCO₃), acetylacetone (Hacac), and 10% hydrogen peroxide (H₂O₂).[8]
- Procedure: a. Suspend cobalt(II) carbonate in acetylacetone. b. Heat the mixture to approximately 90-100 °C with stirring.[8] c. Add 10% hydrogen peroxide dropwise to the heated suspension over a period of about 30 minutes.[1][8] The H₂O₂ acts as an oxidant, converting Co(II) to Co(III). d. The reaction is: 2 CoCO₃ + 6 Hacac + H₂O₂ → 2 Co(acac)₃ + 2 CO₂ + 4 H₂O.[1] e. After the addition is complete, cool the mixture in an ice bath to precipitate the product.

- Purification: a. Collect the dark green crude product by suction filtration.[8] b. Purify the product by recrystallization from a suitable hot organic solvent, such as toluene or petroleum ether, to obtain green crystals.[3][8]

Melting Point Determination

The melting point is a crucial indicator of purity.

- Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) and capillary tubes.[20][21]
- Procedure: a. Finely grind a small sample of dry, crystalline Co(acac)₃. b. Pack a small amount (1-2 mm height) of the sample into a capillary tube by tapping the sealed end on a hard surface.[20][22] c. Place the capillary tube in the heating block of the apparatus. d. For an unknown or to verify, perform a rapid initial run with a heating ramp of 10-20 °C/minute to find an approximate range.[20] e. For an accurate measurement, perform a second run with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/minute.[20][21] f. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). This is the melting range. For pure Co(acac)₃, this range should be narrow.


Qualitative Solubility Testing

This protocol establishes the solubility profile of the compound.

- Apparatus: Test tubes, vortex mixer, a selection of solvents (e.g., water, toluene, methanol, heptane).
- Procedure: a. Add approximately 10-20 mg of Co(acac)₃ to a test tube. b. Add 1-2 mL of the chosen solvent to the test tube. c. Vigorously agitate the mixture using a vortex mixer for 1-2 minutes. d. Allow the mixture to stand and observe. e. Record observations:
 - Soluble: The solid completely dissolves, forming a clear, colored solution.
 - Slightly Soluble: A small portion of the solid dissolves, but most remains undissolved.
 - Insoluble: The solid does not appear to dissolve at all.[23]

Workflow for Synthesis and Characterization

The logical flow from synthesis to final characterization is a critical process in evaluating a coordination complex like Co(acac)₃.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis, purification, and multi-faceted characterization of Co(acac)₃.

Applications in Research and Development

Co(acac)₃ is a valuable compound for researchers due to its catalytic activity and its utility as a precursor for materials.

- Catalysis: It serves as a catalyst or pre-catalyst for various organic reactions, including oxidations, polymerizations, and C-C bond formation.[3][4][18]
- Materials Science: It is used as a precursor for synthesizing cobalt oxide (Co₃O₄) nanoparticles and thin films via methods like chemical vapor deposition (CVD).[3][14][24] These materials have applications in energy storage and electronics.[3]
- Drug Development: Co(acac)₃ and related cobalt complexes are investigated for their biological activity. They have been shown to bind to proteins and DNA, and some exhibit potential as anticancer or anti-inflammatory agents.[2][5]

Conclusion

Tris(acetylacetonato)cobalt(III) is a well-characterized, stable coordination complex with a rich profile of physical and chemical properties. Its octahedral geometry, diamagnetism, and solubility in organic solvents make it an ideal subject for studies in coordination chemistry and a practical component in catalysis and materials synthesis. For scientists in drug discovery, its demonstrated interactions with biological molecules open avenues for the development of novel metal-based therapeutics. The standardized protocols for its synthesis and characterization outlined in this guide provide a solid foundation for its application in advanced research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. nbino.com [nbino.com]

- 4. chemimpex.com [chemimpex.com]
- 5. Cobalt(III) complexes as potential anticancer agents: Physicochemical, structural, cytotoxic activity and DNA/protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. far-chemical.com [far-chemical.com]
- 7. Cobaltic acetylacetone | 21679-46-9 [chemicalbook.com]
- 8. magritek.com [magritek.com]
- 9. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 10. tris(Acetylacetonato)cobalt | C15H21CoO6 | CID 56840974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. echemi.com [echemi.com]
- 13. Cobalt tris(acetylacetone) [webbook.nist.gov]
- 14. americanelements.com [americanelements.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermal decomposition and autoxidation of cobalt acetylacetonates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. A Fast Transient Absorption Study of Co(AcAc)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 21. chem.ucalgary.ca [chem.ucalgary.ca]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]
- 24. Controlled synthesis of Co₃O₄ spinel with Co(acac)₃ as precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of Co(acac)3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7798293#physical-and-chemical-properties-of-co-acac-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com